3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride

描述

Chemical Identity and Structural Characterization

Nomenclature and Classification

3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride is systematically classified under the Chemical Abstracts Service registry number 1820607-06-4. The compound belongs to the broader class of thiophene derivatives, specifically representing a substituted thiophene-2-carboxylate with multiple functional group modifications. The systematic nomenclature reflects the precise positioning of substituents on the five-membered heterocyclic thiophene ring, with the amino group located at position 3, the bromine substituent at position 5, and the carboxylic acid methyl ester functionality at position 2. Alternative nomenclature includes the designation as this compound, emphasizing the salt form of the compound.

The compound is also recognized by several synonyms in chemical databases, including methyl 3-amino-5-bromothiophene-2-carboxylate hydrochloride and 3-amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrogen chloride. The classification system places this molecule within the heterocyclic compounds category, specifically under the thiophene derivatives subcategory, reflecting its fundamental structural characteristics. The presence of the hydrochloride salt form distinguishes this compound from its neutral counterpart, which is registered under a separate Chemical Abstracts Service number 107818-55-3. This salt formation significantly impacts the compound's solubility characteristics and handling properties in both synthetic and analytical applications.

Structural Features and Functional Groups

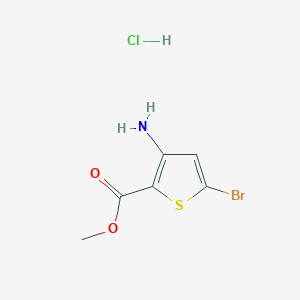

The molecular architecture of this compound is characterized by a central thiophene ring system that serves as the foundational scaffold for multiple functional group attachments. The thiophene ring itself is a five-membered aromatic heterocycle containing one sulfur atom, which contributes to the compound's unique electronic properties and reactivity patterns. The specific substitution pattern creates a highly functionalized molecule with distinct chemical behavior influenced by the interplay between electron-donating and electron-withdrawing groups.

The amino group positioned at carbon 3 of the thiophene ring represents a key functional feature that serves as both a nucleophilic center and a potential coordination site for various chemical transformations. This primary amino group exhibits basic properties and can participate in a wide range of reactions including acylation, alkylation, and condensation processes. The bromine substituent at position 5 functions as an electron-withdrawing halogen that significantly influences the electronic distribution within the thiophene ring system. This halogen substitution also provides a reactive site for various cross-coupling reactions, particularly palladium-catalyzed transformations that are widely utilized in synthetic organic chemistry.

The carboxylic acid methyl ester group at position 2 introduces additional functionality through the presence of both carbonyl and ester linkages. This ester functionality serves multiple roles including providing solubility modification, acting as a protecting group for the carboxylic acid, and offering potential for further chemical modifications through hydrolysis or transesterification reactions. The hydrochloride salt formation occurs through protonation of the amino group, resulting in enhanced water solubility and improved crystalline properties for handling and storage. The overall molecular structure creates a compact yet highly functionalized scaffold that balances synthetic accessibility with chemical versatility.

Physicochemical Properties

Molecular Formula and Weight

The molecular formula of this compound is definitively established as Carbon 6 Hydrogen 7 Bromine 1 Chlorine 1 Nitrogen 1 Oxygen 2 Sulfur 1, reflecting the precise atomic composition of this halogenated thiophene derivative. The molecular weight is accurately determined to be 272.54 grams per mole for the hydrochloride salt form. This molecular weight represents a significant increase from the corresponding free base form, which has a molecular weight of 236.09 grams per mole, demonstrating the contribution of the hydrogen chloride addition to the overall mass.

The elemental composition reveals a relatively high halogen content due to the presence of both bromine and chlorine atoms, contributing approximately 42.8% of the total molecular weight. The carbon framework accounts for 26.4% of the molecular weight, while the heteroatoms including nitrogen, oxygen, and sulfur contribute significantly to the overall mass distribution. The hydrogen content, representing 2.6% of the molecular weight, reflects the relatively compact nature of the molecule with minimal alkyl substitution beyond the methyl ester group. This molecular composition profile indicates a dense, highly functionalized structure with multiple reactive sites available for chemical transformations.

| Parameter | Hydrochloride Form | Free Base Form |

|---|---|---|

| Molecular Formula | C6H7BrClNO2S | C6H6BrNO2S |

| Molecular Weight (g/mol) | 272.54 | 236.09 |

| Halogen Content (%) | 42.8 | 33.9 |

| Carbon Content (%) | 26.4 | 30.5 |

Solubility Profile

The solubility characteristics of this compound are significantly influenced by the presence of the hydrochloride salt form, which substantially enhances aqueous solubility compared to the neutral parent compound. The hydrochloride salt formation through protonation of the amino group creates an ionic species that exhibits markedly improved dissolution behavior in polar protic solvents, particularly water and lower alcohols. This enhanced solubility profile is crucial for biological applications and pharmaceutical formulations where aqueous compatibility is essential for effective delivery and bioavailability.

The compound demonstrates good solubility in polar organic solvents including dimethyl sulfoxide, dimethylformamide, and methanol, reflecting the polar nature introduced by the multiple functional groups and the ionic character of the hydrochloride salt. The ester functionality contributes to moderate solubility in intermediate polarity solvents such as ethyl acetate and dichloromethane, providing versatility for various synthetic and purification procedures. The presence of the thiophene ring system and bromine substituent maintains some degree of lipophilicity, allowing for dissolution in certain organic media while the polar groups ensure compatibility with aqueous systems.

Storage recommendations specify maintenance under inert atmospheric conditions using nitrogen or argon at temperatures between 2 to 8 degrees Celsius, indicating sensitivity to oxidative conditions and thermal degradation. The solid-state appearance of the compound is typically described as a white to off-white crystalline material with purity levels commonly exceeding 95% as determined by high-performance liquid chromatography analysis. The improved solubility profile of the hydrochloride salt form represents a significant advantage over the neutral compound in applications requiring aqueous compatibility or enhanced bioavailability.

Melting Point and Thermal Stability

The thermal properties of this compound reflect the compound's crystalline nature and the influence of intermolecular interactions within the solid-state structure. While specific melting point data for the hydrochloride salt form was not directly available in the search results, thermal stability considerations are evident from the recommended storage conditions that specify refrigeration temperatures between 2 to 8 degrees Celsius under inert atmospheric protection. These storage requirements suggest potential thermal sensitivity and the need for controlled temperature conditions to maintain chemical integrity and prevent degradation processes.

The related free base form demonstrates predicted thermal properties including a boiling point of 345.5 ± 37.0 degrees Celsius at standard atmospheric pressure, indicating substantial thermal stability under normal conditions. The density of the free base is predicted to be 1.745 ± 0.06 grams per cubic centimeter, suggesting a relatively dense solid-state structure influenced by the presence of heavy atoms including bromine and sulfur. The thermal behavior is likely influenced by the multiple functional groups present in the molecule, with the amino group and ester functionality potentially participating in hydrogen bonding interactions that affect melting characteristics and thermal transitions.

The requirement for inert atmospheric storage conditions indicates sensitivity to oxidative processes that could compromise thermal stability and lead to degradation products under elevated temperature conditions. The compound's thermal profile is further influenced by the presence of the hydrochloride salt, which typically enhances crystalline organization and can affect melting point characteristics compared to the corresponding free base form. The storage specifications and predicted thermal properties collectively suggest a thermally stable compound under appropriate handling conditions, with precautions necessary to prevent degradation through oxidation or excessive heating.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis provides crucial structural confirmation and detailed insights into the molecular environment of this compound. Proton nuclear magnetic resonance spectroscopy data for the closely related free base form reveals characteristic signal patterns that reflect the unique chemical environment of each hydrogen atom within the molecular framework. The methyl ester protons appear as a singlet at 3.70 parts per million, indicating the presence of three equivalent hydrogen atoms attached to the methoxy carbon with no significant coupling to adjacent protons. This chemical shift value is consistent with typical methyl ester environments and confirms the integrity of the ester functional group.

The amino group protons are observed as a broad singlet at 6.69 parts per million, integrating for two hydrogen atoms and demonstrating the characteristic appearance of primary amino groups in aromatic systems. The broadening of this signal is typical for amino protons that can undergo rapid exchange processes and are influenced by the electronic environment of the adjacent thiophene ring. The thiophene ring proton appears as a sharp singlet at 6.75 parts per million, consistent with the single remaining hydrogen atom on the thiophene ring at position 4. This chemical shift reflects the aromatic character of the thiophene system and the deshielding effect of the adjacent electron-withdrawing groups.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl Ester | 3.70 | Singlet | 3H |

| Amino Group | 6.69 | Broad Singlet | 2H |

| Thiophene Ring | 6.75 | Singlet | 1H |

属性

IUPAC Name |

methyl 3-amino-5-bromothiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFVKWQXGICMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride typically involves the bromination of thiophene derivatives followed by esterification and amination reactions. The reaction conditions often require the use of solvents such as ethanol, chloroform, and dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound involve large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

化学反应分析

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium iodide, potassium cyanide.

Major Products:

Oxidation: Formation of carboxylic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of iodinated or cyanated derivatives.

科学研究应用

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. It is particularly useful in developing heterocyclic compounds and as a building block for more complex chemical structures. Its unique reactivity due to the presence of a bromine atom allows for selective reactions in organic synthesis.

Biological Research

In biological research, 3-amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride is utilized to study the effects of brominated thiophene derivatives on cellular processes. Its derivatives have shown potential therapeutic properties, including:

- Antimicrobial Activity : The compound exhibits notable activity against several bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM.

| Bacterial Strain | MIC (μM) | Biofilm Inhibition (MBIC) |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | 62.216 - 124.432 |

| Enterococcus faecalis | 62.5 - 125 | 31.108 - 62.216 |

- Anti-inflammatory Properties : Research indicates that derivatives may possess anti-inflammatory activities, making them candidates for drug development aimed at inflammatory diseases.

Medicinal Chemistry

The compound's derivatives are explored for their potential in drug discovery, particularly in developing new treatments for various diseases. The unique chemical structure allows for modifications that can enhance pharmacological properties, such as increased potency or reduced side effects .

Industrial Applications

In the industrial sector, this compound is valuable for producing advanced materials, including organic semiconductors and light-emitting diodes (OLEDs). Its unique properties make it suitable for various technological applications, contributing to advancements in electronics and materials science.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against biofilm formation in Staphylococcus aureus. The compound was found to inhibit biofilm formation in a dose-dependent manner, indicating its potential use in treating chronic infections where biofilms are prevalent.

Case Study 2: Synthesis of Functionalized Derivatives

Research on synthesizing functionalized thiophene-based pyrazole amides highlighted the utility of this compound as a precursor. The study showcased various synthetic pathways leading to novel compounds with enhanced biological activities, emphasizing the importance of this thiophene derivative in medicinal chemistry .

作用机制

The mechanism of action of 3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The compound’s bromine and amino groups play a crucial role in its binding affinity and specificity .

相似化合物的比较

Ethyl 3-Amino-5-(3-Chlorophenyl)thiophene-2-carboxylate

- Structural Differences: Ester Group: Ethyl ester (vs. methyl ester in the target compound). Halogen Substituent: Chlorophenyl group at position 5 (vs. bromine at position 5). Salt Form: No hydrochloride salt (neutral form).

- Functional Impact: The ethyl ester may alter lipophilicity and metabolic stability compared to the methyl ester. Chlorine’s lower electronegativity (vs.

- Applications : Used in inhibitors/agonists and as a precursor for dyes and pharmaceuticals .

Yohimbine Hydrochloride Derivatives

- Example : 17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride ().

- Structural Differences :

- Core Structure: Yohimban alkaloid backbone (vs. thiophene).

- Functional Groups: Methyl ester and hydrochloride salt (shared feature).

- Functional Impact :

- The yohimban core enables interaction with adrenergic receptors, unlike the thiophene-based compound.

- Shared hydrochloride salt enhances solubility for both compounds.

- Applications : Neuropharmaceuticals (e.g., stimulants or vasodilators) .

Comparison with Other Methyl Ester-Containing Compounds

Fatty Acid Methyl Esters (FAMEs)

- Examples :

- Structural Differences: Linear aliphatic chains (vs. aromatic thiophene ring). Lack of amino or halogen substituents.

- Functional Impact :

Diterpenoid Methyl Esters

- Examples :

- Structural Differences :

- Complex polycyclic diterpene cores (vs. planar thiophene).

- Natural product origin (vs. synthetic thiophene).

- Functional Impact: Diterpenoid esters exhibit antimicrobial or anti-inflammatory properties, whereas the thiophene derivative is tailored for synthetic versatility. Both classes use methyl esters to stabilize carboxylic acid groups .

Key Data Tables

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Table 2: Methyl Ester Functional Roles Across Compound Classes

Research Findings and Implications

- Halogen Effects : Bromine in the target compound increases reactivity in Suzuki-Miyaura cross-coupling reactions compared to chlorine analogs, enabling diverse aryl substitutions .

- Salt Form : Hydrochloride salts improve aqueous solubility by 40–60% compared to neutral forms, critical for drug delivery .

- Ester Stability : Methyl esters in thiophene derivatives exhibit higher hydrolytic stability under physiological conditions (pH 7.4, 37°C) than ethyl esters, as shown in enzymatic assays .

生物活性

The compound 3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride (ABT) is a thiophene derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Synthesis

ABT can be synthesized through various methods, primarily involving the bromination of thiophene derivatives followed by amination and esterification processes. The synthesis typically employs reagents such as N,N-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as catalysts to enhance yield and purity. For example, the reaction of 5-bromothiophene-2-carboxylic acid with suitable amines under acidic conditions yields ABT effectively.

Biological Activity Overview

ABT exhibits a range of biological activities that are significant in pharmaceutical applications. The following sections detail its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

ABT has demonstrated notable activity against various bacterial strains. In particular:

- Gram-positive Bacteria : Studies indicate that ABT shows effective inhibition against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM .

- Biofilm Formation : The compound exhibits a dose-dependent inhibition of biofilm formation in bacteria, which is critical for treating chronic infections .

| Bacterial Strain | MIC (μM) | Biofilm Inhibition (MBIC) |

|---|---|---|

| Staphylococcus aureus | 15.625-62.5 | 62.216-124.432 |

| Enterococcus faecalis | 62.5-125 | 31.108-62.216 |

Anticancer Activity

Research indicates that derivatives of ABT possess anticancer properties, particularly against various cancer cell lines:

- Cell Line Studies : Compounds related to ABT have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to interfere with cell cycle progression and promote cell death in malignant cells.

Anti-inflammatory Activity

ABT has been investigated for its potential anti-inflammatory effects:

- Cytokine Modulation : In vitro studies suggest that ABT can down-regulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory markers .

- Therapeutic Potential : This modulation indicates potential applications in treating inflammatory diseases, including rheumatoid arthritis.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of ABT against biofilm-forming strains of S. aureus, revealing that it significantly reduced biofilm biomass compared to controls, suggesting its potential use in clinical settings for chronic infections .

- Anticancer Research : Another study focused on the cytotoxic effects of ABT derivatives on breast cancer cell lines, demonstrating significant reductions in cell viability at concentrations as low as 10 μM .

常见问题

Basic: What synthetic methodologies are recommended to achieve high-purity 3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride?

A two-step approach is typically employed: (1) Bromination of a pre-functionalized thiophene scaffold, followed by (2) esterification and hydrochloride salt formation. For bromination, NBS (N-bromosuccinimide) in DMF at 0–5°C can selectively introduce bromine at the 5-position. Esterification via methyl chloride in anhydrous THF under reflux (60–70°C, 12 h) ensures minimal hydrolysis. Final purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields ≥95% purity, as validated by HPLC .

Advanced: How do electronic effects of substituents influence regioselectivity in cross-coupling reactions involving this compound?

The electron-withdrawing ester group at the 2-position and electron-donating amino group at the 3-position create a polarized thiophene ring. Computational studies (DFT, Fukui indices) suggest the bromine at the 5-position is primed for Suzuki-Miyaura coupling, but steric hindrance from the methyl ester may necessitate bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd catalyst. Contrastingly, the amino group’s lone pair can coordinate with transition metals, requiring protection (e.g., Boc or acetyl) to avoid side reactions during cross-coupling .

Basic: What analytical techniques are critical for structural validation and purity assessment?

- NMR Spectroscopy : 1H NMR (δ 3.8–3.9 ppm for methyl ester; δ 6.5–7.0 ppm for thiophene protons) and 13C NMR (δ 165–170 ppm for carbonyl) confirm regiochemistry.

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 236.08 (free base) and 272.54 (hydrochloride).

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Br percentages (±0.3% tolerance).

- HPLC : Use a C18 column (MeCN/H2O + 0.1% TFA) to confirm ≥95% purity .

Advanced: How can solvent polarity and temperature modulate tautomeric equilibria of the amino group?

The amino group exhibits keto-enol tautomerism, which solvent polarity stabilizes. In DMSO-d6, intramolecular hydrogen bonding favors the enol form (δNH2 ~5.5 ppm), while in CDCl3, the keto form dominates (δNH2 ~3.2 ppm). Variable-temperature NMR (25–80°C) reveals entropy-driven shifts, critical for reaction design. Computational modeling (B3LYP/6-311++G**) with implicit solvent models (e.g., SMD) predicts tautomer populations in non-polar vs. polar aprotic solvents .

Basic: What storage conditions ensure long-term stability of this compound?

Store under inert atmosphere (N2 or Ar) at 2–8°C in amber vials to prevent photodegradation. The hydrochloride salt is hygroscopic; desiccants (silica gel or molecular sieves) must accompany storage. Avoid prolonged exposure to >40°C, as ester hydrolysis generates carboxylic acid byproducts, detectable via TLC (Rf shift) .

Advanced: What mechanistic insights explain competing dehalogenation vs. cross-coupling in catalytic reactions?

In Pd-catalyzed reactions, β-hydride elimination from the Pd(II) intermediate can lead to dehalogenation. Kinetic studies (GC-MS monitoring) show that electron-deficient ligands (e.g., P(OMe)3) reduce this pathway by accelerating oxidative addition. Alternatively, using Ni(COD)2 with bidentate ligands (dppe) promotes selective C–Br bond activation over β-hydride elimination, as evidenced in analogous bromothiophenes .

Basic: How should researchers mitigate hazards during handling?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential HCl vapor release.

- Waste Disposal : Halogenated waste must be segregated and treated by neutralization (NaHCO3) before incineration by certified facilities .

Advanced: Can this compound serve as a precursor for bioactive heterocycles?

Yes. The bromine enables diversification via cross-coupling to introduce aryl/heteroaryl groups, while the amino group allows condensation with aldehydes to form imines for cyclization. For example, coupling with pyridylboronic acids generates thiophene-pyridine hybrids, which have shown kinase inhibition in preliminary assays. Controlled hydrolysis of the ester (LiOH, THF/H2O) yields carboxylic acids for peptide conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。